1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-(2-methylquinolin-5-yl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a triazole-4-carboxamide derivative featuring a 4,5-dimethylthiazole moiety linked to a 2-methylquinoline group. Its structure integrates heterocyclic systems known for pharmacological relevance:
Properties
IUPAC Name |
1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-(2-methylquinolin-5-yl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6OS/c1-10-8-9-14-15(20-10)6-5-7-16(14)22-18(26)17-12(3)25(24-23-17)19-21-11(2)13(4)27-19/h5-9H,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUPXISBHDGYIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=C(N(N=N3)C4=NC(=C(S4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-(2-methylquinolin-5-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through a cyclization reaction involving sulfur and nitrogen-containing reagents.
Formation of the Triazole Ring:
Coupling with Quinoline Derivative: The final step involves coupling the triazole-thiazole intermediate with a quinoline derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:
Optimization of Reaction Conditions: Temperature, solvent, and reaction time optimization to maximize yield.
Purification Techniques: Use of chromatography, recrystallization, or other purification methods to obtain the desired product in pure form.
Chemical Reactions Analysis
Types of Reactions
1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-(2-methylquinolin-5-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline or thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-(2-methylquinolin-5-yl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, such compounds might:
Interact with Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.
Bind to Receptors: Modulate receptor activity to produce a therapeutic effect.
Disrupt Cellular Processes: Interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., bromo in compound 9c ) enhance antitumor potency, likely due to increased electrophilicity and target affinity.
- Quinoline vs. Phenyl: The 2-methylquinoline in the target compound may improve DNA intercalation compared to simpler aryl groups, as seen in quinoline-based kinase inhibitors .
- Methylation on thiazole: The 4,5-dimethyl substitution likely reduces oxidative metabolism, extending half-life relative to non-methylated analogs .
Comparison with and :
- uses propargyl ether intermediates for triazole assembly, whereas employs hydrazonoyl halides for thiadiazole formation .
- The target compound’s quinoline amine may require milder coupling conditions (e.g., HATU/DIPEA) to prevent decomposition .
Structure-Activity Relationships (SAR)
- Triazole Position : 1,2,3-triazole at position 4 (vs. 1,4-disubstituted) optimizes steric compatibility with target binding pockets .
- Thiazole Substitution : 4,5-Dimethyl groups enhance lipophilicity (logP ~3.2 predicted) compared to unsubstituted thiazoles (logP ~2.1), improving membrane permeability .
- Quinoline vs. Benzimidazole: Quinoline’s planar structure may favor intercalation in DNA or topoisomerase inhibition, whereas benzimidazole analogs (e.g., 9a–e ) show weaker DNA binding.
Biological Activity
The compound 1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-(2-methylquinolin-5-yl)-1H-1,2,3-triazole-4-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a thiazole ring, a quinoline moiety, and a triazole backbone. Its molecular formula is , with a molecular weight of approximately 358.43 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:
The compound exhibited mechanisms of action that include apoptosis induction and cell cycle arrest, which were confirmed through flow cytometry and Western blot analysis.
Anti-inflammatory Activity
In addition to its anticancer effects, the compound has shown promise as an anti-inflammatory agent. It was tested for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes:
| Enzyme | IC50 (µM) | Selectivity Index |
|---|---|---|
| COX-1 | 6.34 | 3.03 |
| COX-2 | 0.71 |
The selectivity for COX-2 over COX-1 suggests potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
- Inhibition of Kinases : Studies indicate that it may inhibit specific kinases involved in cell proliferation and survival, contributing to its anticancer effects .
- Anti-inflammatory Pathways : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory prostaglandins, thus alleviating inflammation .
Case Studies
A recent case study investigated the effects of this compound on glioblastoma multiforme (GBM). The results indicated a significant reduction in tumor growth in animal models treated with the compound compared to controls. Histological analysis revealed decreased cell proliferation markers and increased apoptosis in treated tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
